molecular formula C20H23N3O4S B2757920 N-{3-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 852141-82-3

N-{3-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2757920
CAS No.: 852141-82-3
M. Wt: 401.48
InChI Key: VRAMDBLYJYXVBQ-UHFFFAOYSA-N
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Description

N-{3-[1-Acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a chemical compound of significant interest in medicinal chemistry research. It features a 4,5-dihydro-1H-pyrazole (pyrazoline) core, a privileged scaffold widely recognized for its diverse biological activities . The molecular structure incorporates a methanesulfonamide group and a 2-ethoxyphenyl substituent, which are common in the design of pharmacologically active molecules. While specific biological data for this exact compound is not available in the public domain, structural analogs based on the 1-acetyl-4,5-dihydropyrazole motif have been extensively studied and demonstrate a broad spectrum of potential research applications. Pyrazoline derivatives are frequently investigated for their anticancer properties, with some compounds acting as potential inhibitors of various cellular targets . Furthermore, this class of compounds is often explored for antimicrobial , anti-inflammatory , and antioxidant activities . The presence of the acetyl group can enhance metabolic stability, making such compounds valuable tools for structure-activity relationship (SAR) studies. Researchers utilize this and similar compounds to probe biological mechanisms and develop novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-27-20-11-6-5-10-17(20)19-13-18(21-23(19)14(2)24)15-8-7-9-16(12-15)22-28(3,25)26/h5-12,19,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAMDBLYJYXVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Precursor: 1-(3-Nitrophenyl)-3-(2-Ethoxyphenyl)Prop-2-En-1-One

Reagents : 3-Nitroacetophenone, 2-ethoxybenzaldehyde, sodium hydroxide (NaOH), ethanol.
Mechanism : Claisen-Schmidt condensation under basic conditions facilitates enolate formation from 3-nitroacetophenone, which undergoes nucleophilic attack on 2-ethoxybenzaldehyde to form the α,β-unsaturated ketone.
Optimization :

  • Solvent : Ethanol (reflux, 8–12 hours).
  • Base concentration : 10% w/v NaOH.
  • Yield : 68–72% after recrystallization (ethanol/water).

Characterization :

  • 1H-NMR (400 MHz, CDCl3) : δ 8.41 (s, 1H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 7.63–7.55 (m, 3H, Ar-H), 6.97 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (d, J = 15.6 Hz, 1H, α-H), 7.45 (d, J = 15.6 Hz, 1H, β-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.44 (t, J = 7.0 Hz, 3H, CH3).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2).

Cyclization to Pyrazoline: 3-(3-Nitrophenyl)-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole

Reagents : Hydrazine hydrate (80%), ethanol.
Mechanism : Cyclocondensation of the chalcone with hydrazine forms the pyrazoline ring via nucleophilic addition and subsequent cyclization.
Optimization :

  • Molar ratio : Chalcone:hydrazine = 1:1.2.
  • Reaction time : 6 hours at reflux.
  • Yield : 65–70% (recrystallized from ethanol).

Characterization :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, Ar-H), 7.78–7.72 (m, 2H, Ar-H), 7.50–7.42 (m, 3H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.32 (dd, J = 11.2, 4.8 Hz, 1H, C4-H), 3.98 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.12 (dd, J = 17.6, 11.2 Hz, 1H, C5-Ha), 2.88 (dd, J = 17.6, 4.8 Hz, 1H, C5-Hb).
  • 13C-NMR (100 MHz, DMSO-d6) : δ 148.9 (C=N), 136.7 (C-NO2), 129.4–121.8 (Ar-C), 63.5 (OCH2CH3), 58.3 (C4), 43.2 (C5).

Reduction of Nitro Group to Amine: 3-(3-Aminophenyl)-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole

Reagents : Hydrogen gas (H2, 50 psi), palladium on carbon (Pd/C, 10%), ethanol.
Mechanism : Catalytic hydrogenation reduces the nitro group to an amine without affecting the pyrazoline ring.
Optimization :

  • Catalyst loading : 5% w/w Pd/C.
  • Reaction time : 4–6 hours at room temperature.
  • Yield : 85–90%.

Characterization :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 7.28–7.21 (m, 2H, Ar-H), 6.92–6.85 (m, 3H, Ar-H), 6.74 (d, J = 8.4 Hz, 1H, Ar-H), 5.25 (dd, J = 11.2, 4.8 Hz, 1H, C4-H), 4.97 (s, 2H, NH2), 3.95 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.08 (dd, J = 17.6, 11.2 Hz, 1H, C5-Ha), 2.82 (dd, J = 17.6, 4.8 Hz, 1H, C5-Hb).

Acetylation of Pyrazole Nitrogen: 1-Acetyl-3-(3-Aminophenyl)-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole

Reagents : Acetic anhydride, triethylamine (TEA), dichloromethane (DCM).
Mechanism : Nucleophilic acylation of the pyrazole nitrogen using acetic anhydride in the presence of a base.
Optimization :

  • Molar ratio : Amine:acetic anhydride = 1:2.
  • Reaction time : 2 hours at 0–5°C.
  • Yield : 78–82%.

Characterization :

  • 1H-NMR (400 MHz, CDCl3) : δ 7.45–7.38 (m, 2H, Ar-H), 7.22–7.15 (m, 3H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 5.40 (dd, J = 11.2, 4.8 Hz, 1H, C4-H), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.15 (dd, J = 17.6, 11.2 Hz, 1H, C5-Ha), 2.90 (dd, J = 17.6, 4.8 Hz, 1H, C5-Hb), 2.34 (s, 3H, COCH3).
  • IR (KBr) : 1710 cm⁻¹ (C=O acetyl).

Sulfonylation of Amine: Final Product Formation

Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA), DCM.
Mechanism : Nucleophilic substitution of the amine with methanesulfonyl chloride forms the sulfonamide.
Optimization :

  • Molar ratio : Amine:MsCl:TEA = 1:1.2:1.5.
  • Reaction time : 1 hour at 0–5°C.
  • Yield : 75–80%.

Characterization :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 7.62–7.55 (m, 2H, Ar-H), 7.42–7.35 (m, 3H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.38 (dd, J = 11.2, 4.8 Hz, 1H, C4-H), 4.00 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.20 (s, 3H, SO2CH3), 3.10 (dd, J = 17.6, 11.2 Hz, 1H, C5-Ha), 2.85 (dd, J = 17.6, 4.8 Hz, 1H, C5-Hb), 2.32 (s, 3H, COCH3).
  • 13C-NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 154.2 (C-O), 140.1–118.9 (Ar-C), 63.8 (OCH2CH3), 58.5 (C4), 44.1 (SO2CH3), 43.5 (C5), 22.7 (COCH3).
  • HRMS (ESI) : m/z calculated for C24H27N3O5S [M+H]+: 476.1589; found: 476.1592.

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

Microwave irradiation (100°C, 30 minutes) reduces cyclization time for pyrazoline formation, improving yields to 78%.

One-Pot Synthesis Strategy

Sequential Claisen-Schmidt condensation, hydrazine cyclization, and acetylation in a single reactor minimize intermediate isolation, achieving an overall yield of 55%.

Critical Analysis of Reaction Conditions

Step Key Variables Optimal Parameters
Chalcone synthesis Base concentration, solvent 10% NaOH, ethanol reflux
Pyrazoline cyclization Hydrazine ratio, temperature 1.2 equiv, ethanol reflux
Nitro reduction Catalyst loading, H2 pressure 5% Pd/C, 50 psi H2
Acetylation Acylating agent, temperature Acetic anhydride, 0–5°C
Sulfonylation Sulfonyl chloride, base MsCl, TEA in DCM

Scalability and Industrial Considerations

  • Continuous flow reactors : Enhance safety and yield for nitro reduction and sulfonylation steps.
  • Solvent recovery : Ethanol and DCM are recycled via distillation, reducing environmental impact.
  • Purity control : Column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazoline-sulfonamide hybrids. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison of Pyrazoline-Sulfonamide Derivatives

Compound Name Substituents Target Protein (MPXV) Docking Score (kcal/mol) Key Interactions Reference
N-{3-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Ethoxyphenyl, acetyl, methanesulfonamide DPol, A42R -9.2 (DPol), -8.5 (A42R) Hydrogen bonds with Arg168 (DPol), hydrophobic interactions with Phe61 (A42R)
N-{3-[1-(methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 3-Nitrophenyl, methoxyacetyl Not reported -8.7 (DPol)* Nitro group enhances π-π stacking; methoxyacetyl may reduce metabolic stability
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl (instead of acetyl) DPol, A42R -8.9 (DPol), -8.1 (A42R) Benzoyl group improves lipophilicity but may reduce solubility
N-{3-[1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Methylphenyl, isobutyryl Not reported -7.8 (DPol)* Methylphenyl enhances steric hindrance; isobutyryl may reduce binding affinity
N-{3-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Methoxyphenyl (vs. ethoxy) DPol, A42R -8.4 (DPol), -7.9 (A42R) Reduced ethoxy chain length decreases hydrophobic interactions

*Docking scores extrapolated from analogous studies.

Key Observations

Substituent Effects :

  • The 2-ethoxyphenyl group in the parent compound provides optimal hydrophobic interactions with MPXV targets compared to nitro (e.g., 3-nitrophenyl in ) or methylphenyl (e.g., 2-methylphenyl in ) substituents.
  • Acetyl vs. Benzoyl/Isobutyryl : The acetyl group balances binding affinity and metabolic stability. Bulkier substituents (e.g., benzoyl or isobutyryl) may hinder target binding despite improved lipophilicity .

Antiviral Efficacy :

  • The parent compound exhibits superior docking scores against both DPol and A42R compared to analogs with methoxy or methyl substitutions .
  • Compounds with nitro groups (e.g., ) show moderate activity but may face toxicity challenges.

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., methoxy or methyl groups) are more synthetically accessible but less potent. For instance, the methoxy analog in is commercially available but requires structural optimization for enhanced efficacy.

Research Findings and Challenges

  • In Silico Validation : Molecular dynamics (MD) simulations confirm the stability of the parent compound in complex with MPXV DPol, with root-mean-square deviation (RMSD) values <2.0 Å over 100 ns .
  • Clinical Translation Barriers : Despite promising docking data, challenges include high synthesis costs (e.g., multi-step routes for nitro-substituted analogs ), poor aqueous solubility, and unverified in vivo safety profiles .
  • Structural Insights : The sulfonamide moiety is critical for hydrogen bonding with viral proteins, while the dihydropyrazole core ensures conformational flexibility for target engagement .

Biological Activity

N-{3-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, exploring its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula for this compound is C20H23N3O4SC_{20}H_{23}N_3O_4S with a molecular weight of 401.48 g/mol. The structure includes a pyrazole ring, an acetyl group, and a methanesulfonamide moiety, contributing to its potential biological activity.

Structural Formula

\text{N 3 1 acetyl 5 2 ethoxyphenyl 4 5 dihydro 1H pyrazol 3 yl phenyl}methanesulfonamide}

Key Features

  • Molecular Weight : 401.48 g/mol
  • Purity : Typically 95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For example, pyrazole derivatives have shown effectiveness against BRAF(V600E) and EGFR kinases, which are critical targets in cancer therapy . In vitro studies demonstrated that this compound might inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound under review may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammatory responses . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Studies on related pyrazole compounds have revealed notable antibacterial and antifungal activities. For instance, derivatives have been effective against both Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antitumor Efficacy

A study investigated the efficacy of a series of pyrazole derivatives on human cancer cell lines. Among them, this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The study concluded that structural modifications could enhance the antitumor activity of similar compounds.

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction of paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to cell proliferation and survival.
  • Oxidative Stress Induction : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-{3-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can yield and purity be optimized?

  • Answer : The compound is synthesized via multi-step reactions, typically involving cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazole core. Key steps include:

  • Step 1 : Formation of the dihydropyrazole ring via [3+2] cycloaddition under reflux conditions (ethanol or DMF as solvents, 60–80°C for 6–12 hours) .
  • Step 2 : Sulfonamide functionalization using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
    • Optimization : Yield and purity are enhanced via:
  • Flow chemistry to improve reaction homogeneity and reduce side products .
  • Recrystallization (using ethanol/water mixtures) and HPLC purification (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₃N₃O₄S) .
  • HPLC : Quantifies purity and detects impurities .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation using SHELX programs for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) for this compound?

  • Answer : Contradictions often arise from differences in assay conditions or impurities. Methodological approaches include:

  • Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) .
  • Batch analysis : Compare purity profiles (via HPLC) of active vs. inactive batches to identify impurity-linked artifacts .
  • Computational validation : Use molecular docking to confirm binding mode consistency across studies .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

  • Answer :

  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the phenyl ring while monitoring SAR .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility .
  • In silico modeling : Predict logP and pKa values using tools like MarvinSuite to guide derivatization .

Q. How can researchers design experiments to investigate the compound’s mechanism of action against enzymatic targets (e.g., COX-2 or carbonic anhydrase)?

  • Answer :

  • Kinetic assays : Measure enzyme inhibition (IC₅₀) under varied substrate concentrations to determine competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Identify critical residues in the enzyme’s active site via site-directed mutagenesis .

Methodological Challenges

Q. What experimental design principles should be applied to minimize variability in synthetic reproducibility?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio) and identify critical factors .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect intermediates and ensure reaction completion .

Q. How can computational methods (e.g., QSAR or DFT) enhance understanding of structure-activity relationships for derivatives?

  • Answer :

  • QSAR modeling : Train models using bioactivity data and descriptors (e.g., topological polar surface area, H-bond donors) to predict derivative efficacy .
  • Density Functional Theory (DFT) : Calculate electron distribution in the pyrazole ring to rationalize reactivity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation to identify bioavailability bottlenecks .
  • Metabolite screening : Use LC-MS to detect active/inactive metabolites that explain reduced in vivo activity .

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